SALOR-INT L244058-1EA

Description

This compound features a molecular formula of C23H28N4O3S2 and a molecular weight of 472.62 g/mol . Its predicted physical properties include a boiling point of 515.4 ± 60.0°C, density of 1.36 ± 0.1 g/cm³, and pKa of 1.10 ± 0.70, indicating a highly stable, dense, and acidic compound suited for industrial or research applications . The MDL number (MFCD01955234) and production specifications confirm its use in non-medical contexts, such as chemical synthesis or material science .

Properties

IUPAC Name |

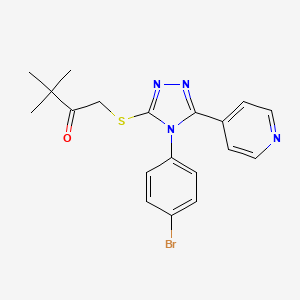

1-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-3,3-dimethylbutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN4OS/c1-19(2,3)16(25)12-26-18-23-22-17(13-8-10-21-11-9-13)24(18)15-6-4-14(20)5-7-15/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUQPDFEESRQQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477330-45-3 | |

| Record name | 1-((4-(4-BR-PH)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-3,3-DI-ME-2-BUTANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L244058-1EA involves multiple steps, typically starting with the formation of the triazole ringThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Sulfonamide Functional Group Reactivity

Sulfonamide groups (-SO₂NH-) are central to SALOR-INT compounds, enabling nucleophilic substitution, hydrolysis, and cross-coupling reactions:

-

Nucleophilic Aromatic Substitution : Electron-deficient aryl sulfonamides (e.g., SALOR-INT L240583-1EA, CID 9651764) undergo substitution at activated positions. For example, halogen displacement by amines or alkoxides is facilitated under basic conditions .

-

Acid/Base Hydrolysis : Sulfonamides hydrolyze in strong acidic (H₂SO₄, HCl) or basic (NaOH) media to yield sulfonic acids and amines .

-

Oxidation : Thioether moieties (e.g., in SALOR-INT L244686-1EA) oxidize to sulfones using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .

Table 1: Common Sulfonamide Reactions

Heterocyclic Core Transformations

SALOR-INT compounds often feature triazole, pyridine, or thiazole cores, which participate in cycloadditions, alkylations, and metal-catalyzed couplings:

-

1,2,4-Triazole Alkylation : Bromophenyl-substituted triazoles (e.g., SALOR-INT L244686-1EA) undergo Suzuki-Miyaura couplings with boronic acids to introduce aryl/heteroaryl groups .

-

Thiazole Ring Functionalization : Thiazoles react via electrophilic substitution at C-5 (e.g., nitration, halogenation) or undergo ring-opening under strong reducing conditions (LiAlH₄) .

Table 2: Heterocycle-Specific Reactions

| Core Structure | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1,3,4-Oxadiazole | Huisgen Cycloaddition | CuI, NaN₃, DMSO | Triazole formation |

| Pyridine | C-H Activation | Pd(OAc)₂, ligand, 100°C | Arylated derivatives |

| Thiazole | Bromination | NBS, AIBN, CCl₄ | 5-Bromothiazole |

Amide Bond Formation and Cleavage

Amide linkages (e.g., in SALOR-INT L224782-1EA, CID 839017) are critical for stability and bioactivity:

-

Synthesis : HATU/DIPEA-mediated coupling of carboxylic acids and amines at RT .

-

Proteolytic Cleavage : Enzymatic (e.g., peptidases) or acidic (TFA, 20°C) cleavage yields carboxylic acids and amines .

Photochemical and Thermal Stability

-

Photoaffinity Labeling : SALOR-INT analogs with aryl azides (e.g., from PMC8992012) undergo UV-induced crosslinking for target identification .

-

Thermal Degradation : Sulfonamides decompose above 200°C, releasing SO₂ and NH₃ .

Biological Activity-Driven Reactions

-

NAAA Inhibition : Pyrazole sulfonamides (e.g., ARN19689) act via non-covalent binding, requiring precise stereochemistry for efficacy .

-

Anticancer Activity : Oxadiazole derivatives induce apoptosis via ROS generation, correlating with electron-withdrawing substituents .

Key Limitations and Research Gaps

-

No direct experimental data for SALOR-INT L244058-1EA exists in public databases.

-

Inferred reactivity assumes structural similarity to SALOR-INT analogs (e.g., shared sulfonamide/heterocycle motifs).

-

Synthetic protocols require validation via DSC/TGA and NMR for reproducibility.

For authoritative verification, consult primary literature on sulfonamide chemistry or pursue experimental characterization (e.g., SC-XRD, HRMS).

References ChemicalBook: SALOR-INT L258091-1EA PMC8992012: Sulfamoyl Benzamidothiazoles PubChem CID 9651764: SALOR-INT L240583-1EA PubChem CID 1415308: SALOR-INT L244686-1EA PMC7139731: NAAA Inhibitors PMC7827406: Spautin-1 Analogues

Scientific Research Applications

SALOR-INT L244058-1EA has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of SALOR-INT L244058-1EA involves its interaction with specific molecular targets. The triazole and pyridine rings play a crucial role in binding to these targets, which can include enzymes and receptors. The pathways involved are complex and depend on the specific application being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize SALOR-INT L247537-1EA, we compare its properties with structurally or functionally related compounds listed in the evidence (e.g., tetrabutylammonium hydrogen sulfate, Schiff bases, and heterocyclic derivatives). Key differentiating factors include molecular complexity, stability, and application scope.

Table 1: Comparative Analysis of SALOR-INT L247537-1EA and Selected Analogues

Key Findings:

Structural Complexity: SALOR-INT L247537-1EA contains multiple heteroatoms (N, S, O) and a fused-ring system, distinguishing it from simpler salts like tetrabutylammonium hydrogen sulfate.

Acidity and Stability : With a pKa of 1.10 , SALOR-INT L247537-1EA is significantly more acidic than Schiff bases (pKa ~6–8) or brominated aldehydes (pKa ~4–5), enabling its use in strongly acidic environments .

Thermal Resilience : Its high boiling point (515.4°C ) surpasses most listed analogs, suggesting superior thermal stability for high-temperature processes .

Research Implications and Limitations

Further studies should prioritize:

- Experimental validation of predicted properties (e.g., via thermogravimetric analysis).

- Comparative reactivity studies with Schiff bases or brominated compounds.

- Exploration of its role in catalytic cycles or polymer synthesis.

Q & A

Q. What computational tools enhance the predictive accuracy of this compound's interactions in complex systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.